N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide
Description
N-(2,3-Dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide is a synthetic acetamide derivative characterized by a 4-fluorophenoxy moiety and a branched dimethoxy-methylpropyl side chain. The fluorine atom on the phenoxy group may enhance metabolic stability and binding affinity, while the dimethoxy-methylpropyl substituent could influence lipophilicity and solubility .
Properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO4/c1-14(19-3,10-18-2)9-16-13(17)8-20-12-6-4-11(15)5-7-12/h4-7H,8-10H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCRDNGKBXKSFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC=C(C=C1)F)(COC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol, 2,3-dimethoxy-2-methylpropylamine, and acetic anhydride.
Formation of Intermediate: The 4-fluorophenol is reacted with acetic anhydride to form 4-fluorophenyl acetate. This intermediate is then subjected to nucleophilic substitution with 2,3-dimethoxy-2-methylpropylamine to yield the desired acetamide compound.
Reaction Conditions: The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine or other reduced forms.
Substitution: The fluorophenoxy group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted acetamide derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions and cellular pathways.
Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: It may find applications in the development of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Receptor Binding: It could interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular functions and physiological outcomes.
Comparison with Similar Compounds
Key Observations :
- Fluorine substitution (vs. chlorine in 2-chloro-N-(4-fluorophenyl)acetamide) may improve metabolic stability and reduce toxicity .
Biological Activity
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide is a synthetic compound with the molecular formula C14H20FNO3 and a molecular weight of approximately 269.316 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Dimethoxyalkyl group : Enhances lipophilicity.
- Fluorophenoxy moiety : Imparts unique electronic properties that may influence receptor interactions.
- Acetamide functional group : Facilitates nucleophilic reactions.
Table 1: Structural Features of this compound
| Property | Value |
|---|---|
| Molecular Formula | C14H20FNO3 |
| Molecular Weight | 269.316 g/mol |
| Purity | ~95% |
Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective effects. It has been studied for its ability to act as a selective ligand for peripheral benzodiazepine receptors. This interaction suggests potential applications in treating conditions such as anxiety and depression due to its structural similarity to gamma-aminobutyric acid (GABA) derivatives.
The compound's biological activity is primarily attributed to its selective binding affinity to specific receptors in the central nervous system. Notably, it interacts with peripheral benzodiazepine receptors without significant interference from other neurotransmitter systems, making it a candidate for targeted therapies with reduced side effects.
Comparative Analysis with Related Compounds
To understand the unique biological properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(4-fluorophenyl)acetamide | Contains a fluorophenyl group | Simpler structure without additional functional groups |
| N-(4-fluorophenyl)-N'-methylurea | Urea derivative with fluorine | Different functional group leading to varied activity |
| N-(3-fluorophenyl)-N'-methylthiourea | Contains thiourea instead of sulfanyl | Potentially different biological properties |
This comparison highlights how variations in chemical structure can lead to differences in biological activity and therapeutic potential.
Study on Neuroprotective Properties
A study conducted on the neuroprotective effects of this compound demonstrated its efficacy in reducing neuronal cell death in vitro. The compound was found to significantly lower apoptosis markers in neuronal cultures exposed to oxidative stress, suggesting its potential as a neuroprotective agent.
Pharmacological Profile
Further research has indicated that the compound may exhibit anti-inflammatory properties, which could enhance its therapeutic profile for neurodegenerative diseases characterized by inflammation .
Q & A
Basic: What are the recommended synthetic routes for N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis of acetamide derivatives typically involves condensation of an amine with an activated carbonyl intermediate. For example, analogous compounds like 2-(4-fluorophenoxy)acetamide derivatives are synthesized via refluxing substituted amines with acyl chlorides or using coupling agents (e.g., triethyl orthoformate) in anhydrous solvents like acetic anhydride . Optimization may include:
- Temperature control : Heating at reflux (e.g., 60–120°C) to ensure complete reaction .
- Catalyst selection : Acidic or basic catalysts to accelerate amide bond formation.
- Purification : Column chromatography or recrystallization for isolating high-purity products.
- Yield improvement : Stepwise addition of reagents to minimize side reactions.
Basic: How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer:
Structural validation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., 4-fluorophenoxy protons at δ 6.8–7.2 ppm; methoxy groups at δ 3.2–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ peak matching theoretical mass).
- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., C–H···O bonds observed in related acetamides ).
- Infrared Spectroscopy (IR) : Identify amide C=O stretches (~1650–1680 cm⁻¹) .
Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assays?
Methodological Answer:
Discrepancies may arise from assay conditions or target selectivity. A systematic approach includes:
- Dose-response curves : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., pH, temperature) .
- Off-target profiling : Use kinase or receptor panels to identify unintended interactions .
- Metabolic stability testing : Assess compound degradation in vitro (e.g., liver microsomes) to rule out metabolite interference .
- Statistical validation : Apply ANOVA or t-tests to ensure reproducibility across replicates.
Advanced: What strategies are effective for improving the solubility and bioavailability of this acetamide derivative?
Methodological Answer:
Bioavailability optimization involves structural and formulation adjustments:
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
- Salt formation : Use counterions like hydrochloride or sodium salts to improve aqueous stability .
- Co-solvent systems : Employ DMSO/PEG mixtures for in vivo studies .
- Lipid nanoparticle encapsulation : Enhance membrane permeability for CNS-targeted delivery .
Advanced: How can computational modeling guide the design of derivatives targeting sodium channels, similar to related acetamides?
Methodological Answer:
Computational approaches include:
- Molecular docking : Simulate binding to tetrodotoxin-sensitive sodium channels (e.g., Nav1.7) using cryo-EM structures .
- QSAR modeling : Correlate substituent electronegativity (e.g., 4-fluorophenoxy) with ion channel inhibition .
- MD simulations : Predict compound stability in lipid bilayers over 100+ ns trajectories .
- ADMET prediction : Use tools like SwissADME to optimize logP and polar surface area .
Basic: What are the key spectroscopic markers for detecting degradation products of this compound?
Methodological Answer:
Degradation pathways (hydrolysis, oxidation) can be monitored via:
- HPLC-MS : Detect fragments like 4-fluorophenol (m/z ~112) or demethylated intermediates .
- NMR shifts : Loss of methoxy signals (δ 3.2–3.5 ppm) indicates demethylation .
- TLC : Compare Rf values against synthetic standards .
Advanced: How can crystallography data from analogous compounds inform polymorph screening for this acetamide?
Methodological Answer:
Leverage structural insights from related crystals:
- Hydrogen-bonding patterns : Intramolecular C–H···O interactions stabilize specific polymorphs .
- Unit cell parameters : Compare with N-(3,4-difluorophenyl) analogs to predict packing motifs .
- Solvent screening : Test polar (ethanol) vs. nonpolar (hexane) solvents to isolate polymorphs .
Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
Prioritize assays based on structural analogs:
- Antimicrobial activity : Broth microdilution (MIC) against Gram+/− bacteria .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorometric assays for kinases or proteases .
Advanced: What mechanistic hypotheses explain its potential analgesic effects observed in rodent models?
Methodological Answer:
Analogous compounds (e.g., sodium channel blockers) suggest:
- Nav1.7 inhibition : Reduce C-fiber nociceptor firing via voltage-gated channel modulation .
- Inflammatory pathway suppression : Downregulate COX-2 or TNF-α in formalin-induced pain models .
- Metabotropic receptor interactions : Target GPCRs (e.g., opioid receptors) for synergistic effects .
Advanced: How can researchers address reproducibility challenges in scaled-up synthesis?
Methodological Answer:
- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress .
- Design of experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology .
- Quality-by-design (QbD) : Define critical quality attributes (CQAs) for intermediate purity (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
